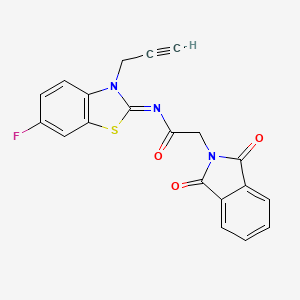
2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H12FN3O3S and its molecular weight is 393.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H12FN3O3S with a molecular weight of 369.37 g/mol. Its structure features a dioxoisoindoline moiety linked to a benzothiazole derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H12FN3O3S |
| Molecular Weight | 369.37 g/mol |
| Purity | ≥ 95% |
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, studies have shown that certain analogs can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.
Anticancer Properties
The compound's structural components are reminiscent of known anticancer agents. Preliminary studies have demonstrated that it may induce apoptosis in various cancer cell lines. The dioxoisoindoline structure is particularly noted for its ability to interact with cellular pathways involved in cancer progression. In vitro assays have shown significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have revealed activity against several bacterial strains. The presence of the benzothiazole ring enhances its interaction with microbial targets, potentially disrupting cellular processes essential for bacterial survival .
Case Study 1: Anti-inflammatory Mechanism
In a controlled study, researchers administered this compound to murine models exhibiting symptoms of inflammation. The results indicated a reduction in swelling and pain markers compared to the control group. Histological analyses revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
A study focused on the anticancer effects of this compound demonstrated that it could significantly reduce tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, with enhanced expression of pro-apoptotic factors observed in treated cells .
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Modulates signaling pathways involved in inflammation.
- Induction of Apoptosis : Activates intrinsic apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Function : Interferes with essential metabolic processes in microbial cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Betulinic Acid Derivatives | Anticancer | Pentacyclic structure |
| Fluoroquinolone Antibiotics | Broad-spectrum antibacterial | Fluorinated quinolone core |
| Thiazole-Based Anticancer Agents | Anticancer | Thiazole ring fused with heterocycles |
The unique combination of dioxoisoindoline and benzothiazole moieties in this compound may provide distinct mechanisms compared to structurally similar compounds.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O3S/c1-2-9-23-15-8-7-12(21)10-16(15)28-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h1,3-8,10H,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRCAPXNNPXPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














